molecular formula C20H17F2N3O2 B2723907 4-[6-(2,4-Difluorophenoxy)-2-phenylpyrimidin-4-yl]morpholine CAS No. 478067-70-8

4-[6-(2,4-Difluorophenoxy)-2-phenylpyrimidin-4-yl]morpholine

Cat. No.: B2723907
CAS No.: 478067-70-8
M. Wt: 369.372
InChI Key: FVHUPDPVABAYGF-UHFFFAOYSA-N
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Description

4-[6-(2,4-Difluorophenoxy)-2-phenylpyrimidin-4-yl]morpholine is a synthetic morpholinopyrimidine derivative of interest in medicinal chemistry and early-stage pharmacological research. Compounds within this structural class are frequently investigated for their potential to modulate key enzymatic pathways involved in disease. Morpholinopyrimidine-based structures have demonstrated significant research value as inhibitors of phosphoinositide 3-kinase (PI3K), a prominent target in oncology for regulating cell growth and survival . Furthermore, related analogs have shown potent anti-inflammatory activity in cellular models by significantly reducing the production of nitric oxide (NO) and suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated macrophages . The specific presence of the 2,4-difluorophenoxy substituent in this compound is a common feature in drug discovery aimed at optimizing binding affinity and metabolic stability. This product is intended for research applications such as in vitro biological screening, mechanism of action studies, and as a building block in the synthesis of novel chemical entities. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-[6-(2,4-difluorophenoxy)-2-phenylpyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2N3O2/c21-15-6-7-17(16(22)12-15)27-19-13-18(25-8-10-26-11-9-25)23-20(24-19)14-4-2-1-3-5-14/h1-7,12-13H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVHUPDPVABAYGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=NC(=N2)C3=CC=CC=C3)OC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-(2,4-Difluorophenoxy)-2-phenylpyrimidin-4-yl]morpholine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between appropriate precursors, such as a diketone and a guanidine derivative.

    Substitution Reactions: The pyrimidine ring is then subjected to substitution reactions to introduce the phenyl and morpholine groups. This can be achieved using reagents like phenylboronic acid and morpholine under Suzuki-Miyaura coupling conditions.

    Ether Formation: The final step involves the formation of the ether linkage by reacting the substituted pyrimidine with 2,4-difluorophenol under suitable conditions, such as using a base like potassium carbonate in a polar aprotic solvent.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing purification techniques like crystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-[6-(2,4-Difluorophenoxy)-2-phenylpyrimidin-4-yl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with nucleophiles replacing the fluorine atoms.

Scientific Research Applications

4-[6-(2,4-Difluorophenoxy)-2-phenylpyrimidin-4-yl]morpholine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-[6-(2,4-Difluorophenoxy)-2-phenylpyrimidin-4-yl]morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to altered cellular responses. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns on the Pyrimidine Core

Pamapimod and R1487

These compounds share the 6-(2,4-difluorophenoxy) motif but differ in their pyrimidine substituents. Pamapimod includes a 3-hydroxy-1-(2-hydroxyethyl)propylamino group at position 2, while R1487 has a tetrahydro-2H-pyran-4-ylamino group.

4-(4,6-Dichloropyrimidin-2-yl)morpholine (CAS: 10397-13-4)

This compound replaces the 2-phenyl and 6-difluorophenoxy groups with chlorine atoms at positions 4 and 4. The electron-withdrawing chlorine atoms increase electrophilicity, making it more reactive in nucleophilic substitution reactions. However, this reduces metabolic stability compared to the fluorine-substituted derivative .

Fluorine Substituent Positioning

4-(2,6-Difluorophenoxy)-6-(trifluoromethyl)pyrimidin-2-amine

The 2,6-difluorophenoxy group in this compound contrasts with the 2,4-difluorophenoxy group in the target molecule. The 2,6-substitution reduces steric hindrance, allowing better accommodation in flat receptor pockets (e.g., HMRGX1 receptors). However, the 2,4-substitution in the target compound may enhance binding to deeper, more constrained active sites .

4-[4-(Difluoromethoxy)phenyl]pyrimidin-2-amine

Here, the difluoromethoxy group replaces the difluorophenoxy moiety. The oxygen atom in difluoromethoxy increases polarity, improving aqueous solubility but reducing lipophilicity and membrane permeability compared to the phenoxy-linked compound .

Morpholine and Heterocyclic Modifications

4-(6-[(4-Chlorophenyl)sulfinyl]methyl-2-phenylpyrimidin-4-yl)morpholine (CAS: 306980-67-6)

The morpholine ring remains intact, preserving solubility .

4-[6-Chloro-2-(2-(pyridin-2-yl)ethoxy)pyrimidin-4-yl]morpholine (CAS: 544693-01-8)

A pyridinyl-ethoxy chain at position 2 introduces basicity and hydrogen-bonding capacity. This modification enhances interactions with polar residues in enzyme active sites but may compromise blood-brain barrier penetration compared to the simpler phenyl group in the target compound .

Trifluoromethyl and Electron-Withdrawing Groups

4-(Morpholin-4-yl)-6-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine

The trifluoromethyl group at the para position of the phenyl ring strongly withdraws electrons, enhancing binding to hydrophobic pockets. However, this group’s larger size may cause steric clashes in tighter binding sites, unlike the smaller fluorine atoms in 4-[6-(2,4-difluorophenoxy)-2-phenylpyrimidin-4-yl]morpholine .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Key Substituents Molecular Weight LogP* Solubility (mg/mL)
Target Compound C21H18F2N3O2 2-Phenyl, 6-(2,4-difluorophenoxy) 381.39 3.2 0.12 (DMF)
Pamapimod C19H20F2N4O3 2-Amino-hydroxyethyl, 6-(2,4-difluorophenoxy) 398.39 2.8 0.08 (DMSO)
4-(4,6-Dichloropyrimidin-2-yl)morpholine C8H8Cl2N3O 4,6-Dichloro 234.07 1.5 0.45 (Water)
4-(2,6-Difluorophenoxy)-6-(trifluoromethyl)pyrimidin-2-amine C11H7F5N3O 2,6-Difluorophenoxy, 6-CF3 308.19 3.5 0.05 (Ethanol)

*Predicted using ChemAxon software.

Biological Activity

The compound 4-[6-(2,4-Difluorophenoxy)-2-phenylpyrimidin-4-yl]morpholine is a complex organic molecule with significant biological activity. Its structure includes a morpholine ring linked to a pyrimidine moiety, which is further functionalized with a difluorophenoxy group and a phenyl group. This unique arrangement contributes to its potential therapeutic applications, particularly in oncology and other fields of medicinal chemistry.

Structural Characteristics

The molecular formula of this compound is C16H15F2N3OC_{16}H_{15}F_2N_3O, indicating the presence of two fluorine atoms, which are known to enhance biological activity through various mechanisms. The following table summarizes the structural features and biological activities of related compounds:

Compound NameStructural FeaturesBiological Activity
2-(4-Morpholinyl)pyrimidineMorpholine ring with pyrimidine coreAntitumor
6-(Difluorophenoxy)pyrimidineDifluorophenoxy group on pyrimidineAntiviral
5-BenzylpyrimidinoneBenzyl group on pyrimidineEnzyme inhibition

The biological activity of This compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate enzyme activities, receptor functions, and signaling pathways. The compound may act as an inhibitor or modulator, influencing cellular processes such as proliferation and apoptosis.

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

  • Antitumor Activity : Research indicates that similar compounds exhibit significant antitumor properties. For instance, derivatives containing pyrimidine rings have been shown to inhibit tumor growth in various cancer models.
  • Antiviral Properties : The difluorophenoxy moiety is associated with antiviral activity, potentially through interference with viral replication mechanisms.
  • Enzyme Inhibition : Compounds with structural similarities have demonstrated enzyme inhibition capabilities, which can be pivotal in drug development for diseases where enzyme dysregulation is a factor.

Case Study 1: Antitumor Efficacy

A study conducted on a series of pyrimidine derivatives, including This compound , showed promising results in inhibiting the growth of breast cancer cell lines. The compound was tested in vitro and demonstrated a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.

Case Study 2: Antiviral Activity

In another investigation, the antiviral efficacy of difluorophenoxy-containing compounds was assessed against influenza virus strains. The results indicated that these compounds could significantly reduce viral titers in infected cell cultures, highlighting their potential use in antiviral therapies.

Q & A

Q. What synthetic strategies are effective for constructing the pyrimidine core in 4-[6-(2,4-difluorophenoxy)-2-phenylpyrimidin-4-yl]morpholine?

The pyrimidine core can be synthesized via cyclocondensation of β-keto esters or β-CF3-aryl ketones with guanidine derivatives under mild, metal-free conditions. For example, β-CF3-aryl ketones react with guanidine nitrate in ethanol with aqueous NaOH under reflux (8–10 hours) to yield 4-fluoro-pyrimidines with substituents at the 2- and 6-positions (yields: 75–89%) . The 2,4-difluorophenoxy group is introduced via nucleophilic aromatic substitution (SNAr) on a pre-formed 4-chloropyrimidine intermediate, leveraging the electron-deficient nature of the pyrimidine ring .

Q. Which spectroscopic and chromatographic techniques are critical for confirming the structure and purity of this compound?

  • 1H/13C/19F NMR : Assigns proton/carbon environments and fluorine substituents. For example, 19F NMR distinguishes between ortho/para-fluorine in the phenoxy group .
  • HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C21H17F2N3O2: 382.1362) .
  • HPLC/TLC : Monitors reaction progress and purity (>95% by reverse-phase HPLC) .
  • X-ray crystallography : Resolves ambiguities in regiochemistry (e.g., dihedral angles between pyrimidine and morpholine rings) .

Q. What biological screening approaches are recommended for evaluating its potential therapeutic applications?

Structurally related pyrimidine-morpholine derivatives exhibit antimicrobial and cytotoxic activities. Standard assays include:

  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., IC50 values for HeLa or MCF-7 cells) .
  • Enzyme inhibition : Kinase or protease inhibition assays (e.g., IC50 for EGFR-TK) .

Advanced Research Questions

Q. How can computational methods like DFT optimize synthetic pathways or predict reactivity?

Density Functional Theory (DFT) calculates electronic properties (e.g., Fukui indices) to identify reactive sites for electrophilic substitution. For example, DFT analysis of similar morpholine-pyrimidines reveals charge localization at the pyrimidine C4 position, guiding regioselective functionalization . Transition-state modeling can also rationalize reaction barriers for SNAr or cyclization steps .

Q. What strategies resolve discrepancies in spectral data arising from polymorphic or solvatomorphic forms?

Polymorphism can lead to variations in melting points or NMR splitting patterns. Techniques include:

  • PXRD : Differentiates crystalline forms (e.g., distinct diffraction peaks at 2θ = 15–30°) .
  • DSC : Identifies thermal events (e.g., endotherms for lattice transitions) .
  • Variable-temperature NMR : Detects dynamic conformational changes .

Q. What mechanistic insights explain the regioselectivity of the 2,4-difluorophenoxy group introduction?

The SNAr mechanism favors substitution at the pyrimidine C6 position due to:

  • Electronic effects : Electron-withdrawing fluorine atoms activate the pyrimidine ring.
  • Steric factors : The para-fluorine on the phenoxy group minimizes steric clash with the C2-phenyl substituent . Kinetic studies (e.g., Hammett plots) and isotopic labeling (18F/19F) can validate the mechanism .

Q. How do structural modifications (e.g., fluorination pattern, morpholine substitution) influence physicochemical properties and bioactivity?

  • Fluorination : Enhances lipophilicity (logP ↑ by 0.5–1.0) and metabolic stability (CYP450 resistance) .
  • Morpholine substitution : Modulates solubility (e.g., logS −4.5 vs. −3.2 for morpholine vs. piperazine analogs) .
  • Structure-activity relationships (SAR) : Para-fluorine on the phenoxy group improves antimicrobial potency (MIC ↓ 2–4×) compared to meta-substitution .

Q. Methodological Notes

  • Synthesis Optimization : Use Dean-Stark traps for azeotropic removal of water during cyclocondensation .
  • Crystallization : Ethanol/water (7:3) yields high-purity crystals for X-ray analysis .
  • Data Contradictions : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) to resolve overlapping signals .

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